molecular formula C18H12Cl3Si B14738221 CID 12824338

CID 12824338

Cat. No.: B14738221
M. Wt: 362.7 g/mol
InChI Key: QRFSJLQEFZFKSO-UHFFFAOYSA-N
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Description

Tris(4-chlorophenyl)silane is an organosilicon compound with the chemical formula (C6H4Cl)3Si It is characterized by the presence of three 4-chlorophenyl groups attached to a central silicon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: Tris(4-chlorophenyl)silane can be synthesized through several methods. One common approach involves the reaction of 4-chlorophenylmagnesium bromide with silicon tetrachloride. The reaction proceeds as follows:

3C6H4ClMgBr+SiCl4(C6H4Cl)3Si+3MgBrCl3 \text{C}_6\text{H}_4\text{ClMgBr} + \text{SiCl}_4 \rightarrow (\text{C}_6\text{H}_4\text{Cl})_3\text{Si} + 3 \text{MgBrCl} 3C6​H4​ClMgBr+SiCl4​→(C6​H4​Cl)3​Si+3MgBrCl

This reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction.

Industrial Production Methods: Industrial production of tris(4-chlorophenyl)silane often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization may be employed to obtain high-purity tris(4-chlorophenyl)silane.

Chemical Reactions Analysis

Types of Reactions: Tris(4-chlorophenyl)silane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Hydrosilylation: The silicon-hydrogen bond can participate in hydrosilylation reactions with alkenes and alkynes, forming new carbon-silicon bonds.

    Oxidation: The silicon atom can be oxidized to form silanols or siloxanes.

Common Reagents and Conditions:

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

    Hydrosilylation: Catalysts such as platinum or rhodium complexes are commonly employed.

    Oxidation: Oxidizing agents like hydrogen peroxide or peracids can be used.

Major Products Formed:

    Substitution Reactions: Products with various functional groups replacing the chlorine atoms.

    Hydrosilylation: Organosilicon compounds with new carbon-silicon bonds.

    Oxidation: Silanols or siloxanes.

Scientific Research Applications

Tris(4-chlorophenyl)silane has several applications in scientific research:

    Organic Synthesis: It is used as a precursor for the synthesis of other organosilicon compounds.

    Materials Science: It can be used to modify the surface properties of materials, enhancing their hydrophobicity or adhesion properties.

    Catalysis: It serves as a ligand or catalyst in various chemical reactions, including hydrosilylation and polymerization.

    Biological Applications: Research is ongoing to explore its potential use in drug delivery systems and as a component in biomedical devices.

Mechanism of Action

The mechanism of action of tris(4-chlorophenyl)silane in chemical reactions often involves the formation of reactive intermediates, such as silyl radicals or silyl cations. These intermediates can then participate in various reaction pathways, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

    Tris(4-methylphenyl)silane: Similar structure but with methyl groups instead of chlorine atoms.

    Tris(4-fluorophenyl)silane: Contains fluorine atoms instead of chlorine atoms.

    Triphenylsilane: Lacks any substituents on the phenyl rings.

Uniqueness: Tris(4-chlorophenyl)silane is unique due to the presence of chlorine atoms, which can influence its reactivity and properties. The electron-withdrawing nature of chlorine can affect the compound’s stability and reactivity in various chemical reactions, making it distinct from its analogs with different substituents.

Properties

Molecular Formula

C18H12Cl3Si

Molecular Weight

362.7 g/mol

InChI

InChI=1S/C18H12Cl3Si/c19-13-1-7-16(8-2-13)22(17-9-3-14(20)4-10-17)18-11-5-15(21)6-12-18/h1-12H

InChI Key

QRFSJLQEFZFKSO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1[Si](C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)Cl

Origin of Product

United States

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